Antifungal Activity Against Fusarium and Aspergillus
Phenyl N-(4-chlorophenyl)carbamate (O-phenyl-N-(4-chlorophenyl) carbamate) demonstrates quantifiable, albeit moderate, antifungal activity against key phytopathogens, which is distinct from other N-aryl carbamates. In a comparative in vitro disc diffusion assay, its Minimum Inhibitory Concentration (MIC) was determined to be 100 ppm against Fusarium oxysporum, Aspergillus niger, Aspergillus flavus, and Rhizopus stolonifer [1]. The corresponding IC50 values, representing 50% inhibition, were 49 ppm for A. niger, 47 ppm for A. flavus, 60 ppm for R. stolonifer, and 58 ppm for F. oxysporum [1]. This activity profile differs significantly from the 3-nitrophenyl analog (O-phenyl-N-(3-nitrophenyl) carbamate), which exhibited 2-fold greater potency with an MIC of 50 ppm and IC50 values between 24-27 ppm [1]. This direct comparison establishes the para-chloro substitution as a key determinant of the compound's specific, measurable antifungal profile.
| Evidence Dimension | Antifungal activity (MIC and IC50) |
|---|---|
| Target Compound Data | MIC = 100 ppm; IC50 = 47-60 ppm depending on fungal species |
| Comparator Or Baseline | O-phenyl-N-(3-nitrophenyl) carbamate: MIC = 50 ppm; IC50 = 24-27 ppm; Phenylmercury acetate (positive control): MIC = 5 ppm; IC50 = 1-2 ppm |
| Quantified Difference | Target compound is 2-fold less potent than the 3-nitrophenyl analog by MIC; IC50 values are approximately 1.7-2.2x higher. |
| Conditions | In vitro disc diffusion assay on Potato Dextrose Agar (PDA) against Fusarium oxysporum, Aspergillus niger, Aspergillus flavus, and Rhizopus stolonifer. Data reported in ppm [1]. |
Why This Matters
This data defines the compound's specific antifungal spectrum, preventing its misapplication as a general antifungal and guiding its use in studies where moderate, broad-spectrum activity is desired or as a starting scaffold for derivatization.
- [1] Adelowo, F. E., Ojo, I. A. O., & Amuda, O. S. (2011). Synthesis and fungicidal activity of some sulphide derivatives of O-phenyl-N-substituted phenylcarbamates. Advances in Biological Chemistry, 1(3), 122-127. Table 1. View Source
